Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate (CAS 1506319-63-6) is a synthetic thiazole-based building block with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g·mol⁻¹. The compound features a thiazole core substituted at the 2-position with an ortho-chlorobenzyl group and at the 4-position with an ethyl acetate moiety.

Molecular Formula C14H14ClNO2S
Molecular Weight 295.8 g/mol
CAS No. 1506319-63-6
Cat. No. B1432419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate
CAS1506319-63-6
Molecular FormulaC14H14ClNO2S
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl
InChIInChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3
InChIKeyURKSTEXEIGCVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate (CAS 1506319-63-6): Physicochemical Identity and Structural Baseline for Procurement Decisions


Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate (CAS 1506319-63-6) is a synthetic thiazole-based building block with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g·mol⁻¹ . The compound features a thiazole core substituted at the 2-position with an ortho-chlorobenzyl group and at the 4-position with an ethyl acetate moiety . Key computed physicochemical parameters include XLogP3 = 3.7, Topological Polar Surface Area (TPSA) = 67.4 Ų, and a rotatable bond count of 6 . It is supplied at ≥98% purity (HPLC) and requires storage at −20 °C for maximum recovery [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry, particularly in programs targeting neurological and inflammatory indications .

Why Generic Substitution Fails for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate: Ortho-Regiochemistry, Ester Specificity, and Physicochemical Divergence


In-class thiazole-4-acetate analogs cannot be interchanged without compromising synthetic trajectory and pharmacological outcome. The ortho-chlorobenzyl substitution at the thiazole 2-position imparts a distinct spatial and electronic profile compared to para-chlorobenzyl or para-chlorophenyl analogs, directly affecting molecular recognition in biological systems [1]. Furthermore, the ethyl ester moiety confers a measurable lipophilicity advantage (XLogP3 = 3.7) over the corresponding free acid (LogP ≈ 3.02) and methyl ester (LogP ≈ 3.18), influencing membrane permeability and prodrug activation potential [2]. Even within the same substitution pattern, altering the ester group or hydrolyzing to the free acid changes not only logP but also hydrogen-bond donor count, rotatable bond count, and synthetic reactivity—each parameter carrying downstream consequences for structure-activity relationship (SAR) campaigns, pharmacokinetic optimization, and scalable synthesis [3].

Quantitative Differentiation of Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Ortho-Chlorobenzyl vs. Para-Chlorophenyl Regiochemistry Drives Divergent Cancer Cell Line Selectivity Profiles

In a controlled study of 4-(2-arylthiazol-4-yl)-4H-chromenes, the 2-(2-chlorophenyl)thiazol-4-yl analog (compound 4b) exhibited the most potent cytotoxicity against nasopharyngeal epidermoid carcinoma KB and medulloblastoma DAOY cells, whereas the 2-(4-chlorophenyl)thiazol-4-yl analog (compound 4d) showed superior activity against MCF-7 breast cancer, A549 lung cancer, and SW480 colon adenocarcinoma cells with IC₅₀ values <5 μM [1]. This demonstrates that the ortho- vs. para-chloro substitution on the phenyl ring attached to the thiazole 2-position produces non-overlapping biological selectivity fingerprints [1].

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Ethyl Ester vs. Free Acid: XLogP3 Differential of +0.68 Log Units Alters Predicted Membrane Permeability

The target compound, ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate, has a computed XLogP3 of 3.7 . Its direct free acid analog, [2-(2-chlorobenzyl)-1,3-thiazol-4-yl]acetic acid (CAS 1225504-35-7), has a reported LogP of 3.02 [1]. The ΔLogP of +0.68 indicates that the ethyl ester is approximately 4.8-fold more lipophilic than the free acid, enhancing passive membrane diffusion potential [2].

Physicochemical Profiling ADME Prodrug Design

Ethyl Ester vs. Methyl Ester: +0.52 LogP Differential Provides Tunable Lipophilicity for SAR Optimization

Within the 2-(2-chlorobenzyl)thiazole-4-acetate ester series, the ethyl ester (target compound) has XLogP3 = 3.7 , while the corresponding methyl ester (CAS 1040700-56-8) has a reported LogP of approximately 3.18 . The ΔLogP of +0.52 represents a roughly 3.3-fold increase in lipophilicity attributable solely to the additional methylene unit in the ester alkoxy chain. This incremental difference allows medicinal chemists to fine-tune physicochemical properties within a congeneric series without altering the core scaffold [1].

Medicinal Chemistry Ester Prodrugs Lipophilicity Optimization

Rotatable Bond Count Advantage: +2 Additional Degrees of Conformational Freedom Relative to the Free Acid Analog

The target compound possesses 6 rotatable bonds , compared to 4 rotatable bonds for the free acid analog [2-(2-chlorobenzyl)-1,3-thiazol-4-yl]acetic acid [1]. The two additional rotatable bonds arise from the ethyl ester moiety (C–O and O–CH₂ rotations). Increased conformational flexibility can enhance the probability of adopting bioactive conformations upon target binding, albeit with a potential entropic penalty [2].

Molecular Flexibility Ligand–Target Binding Conformational Entropy

Thermal Stability Requirement: −20 °C Storage Mandate Differentiates This Compound from Room-Temperature-Stable Analogs

According to vendor technical datasheets, ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate requires storage at −20 °C for maximum recovery [1]. In contrast, the para-chlorophenyl regioisomer, ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (CAS 20287-70-1), is a crystalline solid with a melting point of 114–116 °C and is stable at ambient temperature . The differential thermal stability profile between the ortho-chlorobenzyl (target) and para-chlorophenyl (comparator) compounds necessitates distinct handling and logistics protocols.

Compound Stability Storage Conditions Procurement Logistics

Ortho-Chlorobenzyl vs. Para-Chlorobenzyl Substitution: Class-Level Evidence for Differential Biological Target Engagement

In a broader class-level analysis, thiazole derivatives bearing an ortho-chlorobenzyl substituent at the 2-position have been identified as ligands for tyrosine-protein kinase ABL1 (CHEMBL517204) [1], while the para-chlorobenzyl series (e.g., fenclozic acid derivatives) preferentially engages cyclooxygenase (COX) and lipoxygenase (LOX) pathways [2]. Although direct IC₅₀ data for the title compound are not available in the public domain, the consistent SAR trend across multiple chemotypes suggests that the ortho-chlorobenzyl substitution pattern confers a distinct target engagement profile favoring kinase inhibition over classical anti-inflammatory targets [1][2].

Drug Design Kinase Inhibition Structure-Based Design

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate (CAS 1506319-63-6)


Oncology Lead Generation: Ortho-Chlorobenzyl Thiazole Scaffold for Kinase-Targeted Library Synthesis

Based on class-level evidence that ortho-chlorobenzyl thiazole scaffolds engage kinase targets such as ABL1 , and direct head-to-head data demonstrating that the 2-(2-chlorophenyl)thiazole moiety imparts selective cytotoxicity against CNS-derived cancer cell lines (KB, DAOY) [1], this compound is best deployed as a key building block in focused kinase inhibitor libraries. The ethyl ester functionality provides a synthetic handle for amide bond formation or hydrolysis to the acid for further derivatization. Procurement priority should be given to programs targeting glioblastoma, medulloblastoma, or hematologic malignancies where ABL1 pathway dysregulation is documented.

ADME Property Optimization: Ethyl Ester as a Lipophilicity-Tunable Prodrug Intermediate

With an XLogP3 of 3.7—0.68 log units higher than the free acid and 0.52 log units higher than the methyl ester —this compound is the preferred intermediate when a medicinal chemistry campaign requires enhanced passive membrane permeability. The ethyl ester can serve as a prodrug moiety: esterase-mediated hydrolysis in vivo releases the active carboxylic acid metabolite, while the intact ester improves oral absorption. This application is particularly relevant for CNS-targeted programs where the higher lipophilicity may facilitate blood-brain barrier penetration, consistent with the compound's intended use in neurological disease research .

Regiochemical Selectivity Studies: Ortho-vs-Para SAR Probe Compound

The direct comparative evidence from the chromene cytotoxicity study [1] establishes that ortho-chlorophenyl and para-chlorophenyl thiazole regioisomers produce divergent cancer cell line selectivity profiles. Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate should be purchased alongside its para-chlorophenyl analog (CAS 20287-70-1) as a matched pair for systematic regiochemical SAR investigations. The target compound's 6 rotatable bonds and TPSA of 67.4 Ų place it within favorable drug-like property space (Veber rules) [2], making it a suitable core for late-stage functionalization and property-guided optimization.

Cold-Chain-Controlled Intermediate for Temperature-Sensitive Synthetic Routes

The documented −20 °C storage requirement [3] indicates that this compound possesses limited thermal stability at ambient temperature. This property, while requiring cold-chain logistics, is advantageous in synthetic routes where thermally labile intermediates are intentionally employed for chemoselective transformations. For example, the ethyl ester can be selectively hydrolyzed under mild conditions without affecting other base-sensitive functional groups introduced in subsequent steps. Procurement teams should verify freezer capacity and arrange expedited cold shipping prior to ordering.

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